Cas no 186350-11-8 (6-Acetamidobenzo[d]isoxazole-3-carboxylic acid)

6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound featuring both an acetamido and a carboxylic acid functional group on a benzoisoxazole scaffold. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The presence of the carboxylic acid moiety allows for further derivatization, enabling the formation of esters, amides, or other conjugates. The acetamido group enhances stability and influences reactivity, making it useful in targeted synthesis. Its benzoisoxazole core contributes to potential biological activity, often explored in drug discovery for its pharmacophore properties. The compound is typically handled under controlled conditions due to its reactive functional groups.
6-Acetamidobenzo[d]isoxazole-3-carboxylic acid structure
186350-11-8 structure
Product Name:6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
CAS No:186350-11-8
MF:C10H8N2O4
MW:220.181522369385
CID:3166936
PubChem ID:85712084
Update Time:2025-06-08

6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
    • 1,2-Benzisoxazole-3-carboxylic acid, 6-(acetylamino)-
    • DFA85564
    • 6-Acetamidobenzo[d]isoxazole-3-carboxylicacid
    • 186350-11-8
    • Inchi: 1S/C10H8N2O4/c1-5(13)11-6-2-3-7-8(4-6)16-12-9(7)10(14)15/h2-4H,1H3,(H,11,13)(H,14,15)
    • InChI Key: SUYVXXQCMUTBBB-UHFFFAOYSA-N
    • SMILES: O1C2=C(C=CC(NC(C)=O)=C2)C(C(O)=O)=N1

Computed Properties

  • Exact Mass: 220.04840674Da
  • Monoisotopic Mass: 220.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 307
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 92.4Ų

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6-Acetamidobenzo[d]isoxazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:186350-11-8)6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
Order Number:A907750
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:29
Price ($):603.0
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Additional information on 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid

Introduction to 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid (CAS No. 186350-11-8)

6-Acetamidobenzo[d]isoxazole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 186350-11-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, characterized by a fused benzene ring and an isoxazole moiety, which endows it with unique chemical and biological properties. The presence of an acetamide group at the 6-position and a carboxylic acid moiety at the 3-position further enhances its reactivity and potential utility in synthetic chemistry and drug development.

The structural framework of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid makes it a versatile scaffold for designing novel bioactive molecules. The benzodioxole core is known for its role in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of functional groups such as the acetamide and carboxylic acid provides additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological properties. This flexibility has made 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid a valuable building block in the quest for new therapeutic agents.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways relevant to human diseases. The benzodioxole scaffold has been extensively studied for its potential in modulating enzyme activity and receptor binding. For instance, derivatives of benzodioxole have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The acetamide group in 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid can be exploited to enhance binding affinity and selectivity, making it an attractive candidate for structure-based drug design.

One of the most compelling aspects of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacokinetic profiles and reduced toxicity. The carboxylic acid functionality allows for further derivatization via esterification, amidation, or coupling reactions, providing access to a wide range of chemical entities. These derivatives can then be screened for their biological activity using high-throughput screening (HTS) platforms, facilitating the identification of lead compounds for drug development.

The pharmaceutical industry has been particularly interested in exploring the potential of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid in the treatment of neurological disorders. Preliminary studies suggest that benzodioxole derivatives may interact with neurotransmitter systems, offering potential therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases. The acetamide group is particularly noteworthy, as it can modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are implicated in inflammation and pain pathways. This dual functionality makes 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid a promising candidate for developing next-generation therapeutics.

Advances in computational chemistry have further accelerated the discovery process involving 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid. Molecular modeling techniques allow researchers to predict the binding modes of this compound with target proteins, providing insights into its mechanism of action. Additionally, virtual screening methods enable the rapid identification of potential derivatives with improved binding affinity and selectivity. These computational approaches complement experimental efforts, streamlining the drug discovery pipeline and reducing time-to-market for new therapies.

The synthesis of 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid itself presents an interesting challenge due to its complex structure. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent advancements in synthetic methodologies have made it possible to access this compound more efficiently. For instance, catalytic asymmetric reactions have been employed to introduce stereogenic centers with high enantioselectivity, enhancing the overall quality of the final product. These improvements not only facilitate research but also make 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid more accessible for industrial applications.

In conclusion, 6-Acetamidobenzo[d]isoxazole-3-carboxylic acid (CAS No. 186350-11-8) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential biological activities. Its role as a precursor for novel bioactive molecules underscores its importance in drug discovery efforts aimed at treating various human diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:186350-11-8)6-Acetamidobenzo[d]isoxazole-3-carboxylic acid
A907750
Purity:99%
Quantity:1g
Price ($):603.0
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